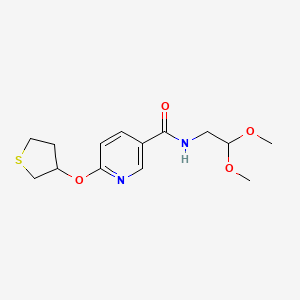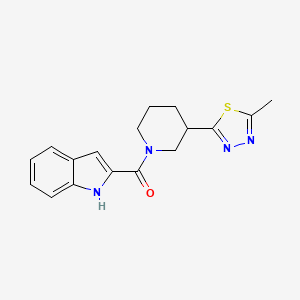
5-((4-Methylpiperazin-1-YL)methyl)isoindoline
Overview
Description
5-((4-Methylpiperazin-1-YL)methyl)isoindoline is a chemical compound with the molecular formula C14H21N3 It is characterized by the presence of an isoindoline core structure substituted with a 4-methylpiperazin-1-ylmethyl group
Mechanism of Action
Target of Action
Isoindolines, a family of compounds to which this molecule belongs, have been found to interact with various biological targets, including the dopamine receptor d2 .
Mode of Action
Isoindolines have been shown to interact with their targets through hydrogen bonding . The presence of a methylpiperazin group in the molecule could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Isoindolines have been associated with the modulation of the dopamine receptor d3, suggesting a potential role in neurotransmission .
Pharmacokinetics
The presence of a methylpiperazin group could potentially influence its pharmacokinetic properties .
Result of Action
Isoindolines have been associated with potential antipsychotic effects and the inhibition of β-amyloid protein aggregation, suggesting a potential role in the treatment of neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methylpiperazin-1-YL)methyl)isoindoline typically involves the reaction of isoindoline derivatives with 4-methylpiperazine. One common method involves the use of N-BOC-5-formylisoindoline as a starting material, which reacts with 1-methylpiperazine under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
5-((4-Methylpiperazin-1-YL)methyl)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized isoindoline derivatives, while substitution reactions can produce a variety of substituted isoindoline compounds.
Scientific Research Applications
5-((4-Methylpiperazin-1-YL)methyl)isoindoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a building block for drug development.
Biological Research: It is used in biological studies to investigate its effects on various biological pathways and targets.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: This compound shares the isoindoline core structure but differs in its functional groups and reactivity.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have similar structural features but distinct biological activities.
Uniqueness
5-((4-Methylpiperazin-1-YL)methyl)isoindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the isoindoline core with the 4-methylpiperazin-1-ylmethyl group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-16-4-6-17(7-5-16)11-12-2-3-13-9-15-10-14(13)8-12/h2-3,8,15H,4-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYCDLRMCRIXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(CNC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dimethoxyphenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2456592.png)


![Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2456597.png)
![methyl 4-(3,4-diethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2456599.png)
![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2456600.png)
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2456604.png)
![Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2456605.png)
![N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456606.png)

![3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![7-bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2456611.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine](/img/structure/B2456612.png)
